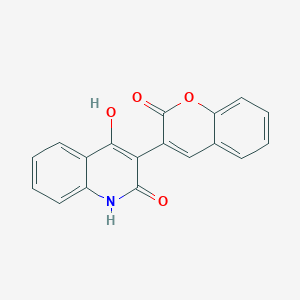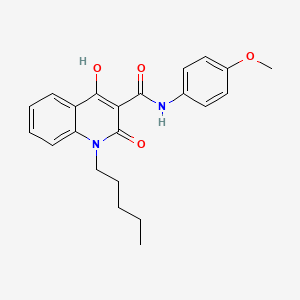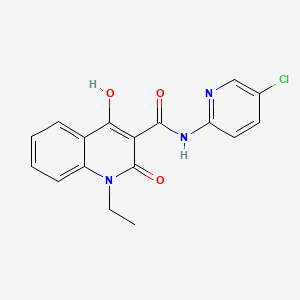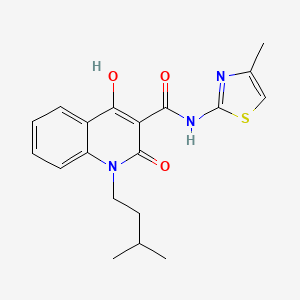
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone, also known as coumarin-3-carboxylic acid, is a synthetic compound that belongs to the class of coumarin derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone has been studied extensively for its potential therapeutic applications. It has been found to exhibit various pharmacological activities, such as anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
作用機序
The exact mechanism of action of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by modulating various signaling pathways and enzymes. For instance, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been found to scavenge free radicals and protect against oxidative stress. In addition, this compound has been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.
実験室実験の利点と制限
One of the major advantages of using 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone in lab experiments is its potential therapeutic applications. This compound has been found to exhibit various pharmacological activities that can be further explored for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions that can be explored in the research of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone. One possible direction is to investigate its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further studies can be conducted to elucidate its mechanism of action and optimize its pharmacological properties for drug development.
合成法
The synthesis of 4-hydroxy-3-(2-oxo-2H-chromen-3-yl)-2(1H)-quinolinone involves the condensation reaction between 3-acetylcoumarin and 2-aminobenzoic acid in the presence of a catalyst. The reaction yields a yellow crystalline solid that can be purified through recrystallization. The purity and yield of the product can be determined through various analytical methods, such as NMR spectroscopy and HPLC.
特性
IUPAC Name |
4-hydroxy-3-(2-oxochromen-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c20-16-11-6-2-3-7-13(11)19-17(21)15(16)12-9-10-5-1-4-8-14(10)23-18(12)22/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRTCNSCCPAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=C(C4=CC=CC=C4NC3=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-[(2,2-dimethylpropanoyl)amino]benzoic acid](/img/structure/B5913206.png)
![4-{[1-(4-nitrophenyl)-3-oxopentyl]thio}-2H-chromen-2-one](/img/structure/B5913211.png)





![3,3'-({3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylene)bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913251.png)





